molecular formula C14H11BrO B1273623 3'-Bromo-2-Phenylacetophenone CAS No. 40396-53-0

3'-Bromo-2-Phenylacetophenone

Cat. No. B1273623
CAS RN: 40396-53-0
M. Wt: 275.14 g/mol
InChI Key: YTGJKIFAZROQBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .


Molecular Structure Analysis

In a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules, the molecular structures of the title compound have been optimized . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Scientific Research Applications

Organic Chemistry Education

The α-bromination reaction of carbonyl compounds, such as 3’-Bromo-2-Phenylacetophenone, is a significant topic in the field of organic chemistry . This compound has been used in experimental teaching to engage junior undergraduates . The bromination of various acetophenone derivatives was investigated, exploring the effects of reaction time, temperature, and dosage of the brominating agent .

Chemical Innovation Experiments

3’-Bromo-2-Phenylacetophenone has been used in chemical innovation experiments conducted by undergraduate students . These experiments aim to develop innovative approaches for promoting α-substitution reactions of acetophenone derivatives .

Catalyst-free α-Bromination

A catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .

Organic Synthesis

α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis . They find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Synthesis of Biologically Active Substances

Phenacyl bromide derivatives, which can be obtained from the bromination of aryl ketones, act as a protective group for acids and phenols during peptide synthesis . They also contribute to the inhibition of protein tyrosine phosphatases such as SHP-1 and PTP1B .

Electrochemical Bromination

Various methods for bromination reactions have been reported, such as electrochemical bromination using HBr . In these reactions, 3’-Bromo-2-Phenylacetophenone can be used as a starting material .

Mechanism of Action

While the exact mechanism of action for “3’-Bromo-2-Phenylacetophenone” is not explicitly mentioned in the search results, brominated compounds often act as intermediates in various organic conversions .

Safety and Hazards

“3’-Bromo-2-Phenylacetophenone” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage .

Future Directions

The bromination reaction of carbonyl compounds, including “3’-Bromo-2-Phenylacetophenone”, is a significant topic in the field of organic chemistry . The application of this reaction in undergraduate organic chemistry experiments is limited due to the lack of suitable brominating reagents . Therefore, future research could focus on finding new, efficient, and safe methods for the bromination of acetophenones.

properties

IUPAC Name

1-(3-bromophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGJKIFAZROQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373731
Record name 3'-Bromo-2-Phenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-2-phenylethanone

CAS RN

40396-53-0
Record name 3'-Bromo-2-Phenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Followed the procedure described in Intermediate 12, starting from 1,3-dibromobenzene, where the crude product was purified by column chromatography (PE:EtOAc=100:1) to give the desired 1-(3-bromophenyl)-2-phenylethanone (520 mg, yield 47.7%).
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